1-(Pyrrolidin-1-yl)hexan-1-one

Description

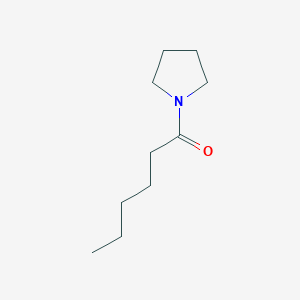

Structure

3D Structure

Properties

IUPAC Name |

1-pyrrolidin-1-ylhexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c1-2-3-4-7-10(12)11-8-5-6-9-11/h2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGMGOZXFOTVSIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)N1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10289344 | |

| Record name | 1-(pyrrolidin-1-yl)hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10289344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3389-56-8 | |

| Record name | MLS000737371 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60377 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(pyrrolidin-1-yl)hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10289344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations for 1 Pyrrolidin 1 Yl Hexan 1 One

Classical Amidation Strategies and Refinements for 1-(Pyrrolidin-1-yl)hexan-1-one Synthesis

Traditional methods for forming the amide bond between hexanoic acid and pyrrolidine (B122466) typically involve the activation of the carboxylic acid group to enhance its electrophilicity, thereby facilitating nucleophilic attack by the amine.

Acyl Halide Coupling Reactions

One of the most fundamental and reliable methods for amide synthesis is the reaction between an acyl halide and an amine. For the synthesis of this compound, this involves the acylation of pyrrolidine with hexanoyl chloride. The reaction proceeds via a nucleophilic acyl substitution mechanism.

The process begins with converting hexanoic acid into the more reactive hexanoyl chloride. This is commonly achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting hexanoyl chloride is then reacted with pyrrolidine. An excess of pyrrolidine or the addition of a non-nucleophilic base (e.g., triethylamine, pyridine) is required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic. This one-pot protocol is often efficient and can be scaled for larger production processes nih.govrsc.org.

Illustrative Reaction Conditions for Acyl Halide Coupling

| Reagent 1 | Reagent 2 | Stoichiometry (Pyrrolidine:Base) | Solvent | Temperature | Typical Yield |

|---|---|---|---|---|---|

| Hexanoyl chloride | Pyrrolidine | 2.1 : 1.0 (Pyrrolidine as base) | Dichloromethane (DCM) | 0 °C to RT | >90% |

Carboxylic Acid Activation Techniques

To circumvent the often harsh conditions required for acyl halide formation, various coupling reagents have been developed to activate carboxylic acids directly. These methods generate highly reactive intermediates in situ that are readily attacked by the amine.

Carbodiimide (B86325) Reagents: Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used for this purpose. The reaction mechanism involves the carboxylic acid (hexanoic acid) adding to the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is a potent acylating agent. Pyrrolidine then attacks the carbonyl carbon of the O-acylisourea, forming the desired amide and a urea (B33335) byproduct (e.g., dicyclohexylurea, DCU) peptide.comwikipedia.orgchemistrysteps.com. To increase efficiency and minimize side reactions, such as the formation of a stable N-acylurea, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or hydroxysuccinimide (HOSu) are often included peptide.compeptide.com.

Phosphonium Reagents: Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are also highly effective. These reagents react with the carboxylate of hexanoic acid to form an activated ester, which is then displaced by pyrrolidine to yield the amide. PyBOP is known for its high coupling efficiency and rapid reaction times peptide.com.

Comparison of Common Activating Agents

| Activating Agent | Key Intermediate | Byproduct | Advantages | Disadvantages |

|---|---|---|---|---|

| EDC/DCC | O-acylisourea | Water-soluble/insoluble urea | High yields, mild conditions chemistrysteps.com | Potential for N-acylurea side reaction, DCU can be difficult to remove peptide.comwikipedia.org |

| PyBOP | Activated Ester | Phosphoramide derivative | Very rapid, high efficiency peptide.com | Higher cost, stoichiometric waste |

Direct Condensation Approaches

The most atom-economical method for synthesizing this compound is the direct condensation of hexanoic acid and pyrrolidine, with water as the only byproduct. However, this reaction is challenging because the acidic carboxylic acid and the basic amine readily form a non-reactive ammonium (B1175870) carboxylate salt rsc.orglibretexts.org.

To overcome this, thermal dehydration is a viable but often harsh approach, requiring high temperatures (typically >160 °C) to drive off water and shift the equilibrium towards the amide product libretexts.orgmdpi.com. This method is generally limited to simple, robust substrates. Water removal can be facilitated by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene (B28343) mdpi.com.

Advanced Catalytic Systems for Efficient Amidation

Modern synthetic chemistry prioritizes methods that are more environmentally benign and efficient. Catalytic direct amidation reactions avoid the need for stoichiometric activating agents, thus reducing waste and cost.

Transition Metal-Catalyzed Amidation Protocols

Various transition metal complexes have been shown to catalyze the direct amidation of carboxylic acids. Metals from Group IV, such as titanium and zirconium, are particularly effective diva-portal.orgresearchgate.net. For instance, catalysts like titanium tetrafluoride (TiF₄) or zirconium(IV) chloride (ZrCl₄) can promote the condensation of aliphatic acids and amines in refluxing toluene, achieving high yields rsc.orgdiva-portal.org.

The proposed mechanism often involves the Lewis acidic metal center coordinating to the carboxylic acid's carbonyl oxygen, thereby activating it towards nucleophilic attack by the amine nih.gov. These catalytic systems represent a significant improvement over classical methods by operating under milder conditions and with greater efficiency rsc.orgdiva-portal.orgresearchgate.net.

Organocatalytic Approaches

Organocatalysis offers a metal-free alternative for direct amidation. Boron-based catalysts, particularly arylboronic acids like ortho-iodo- or 2,4-bis(trifluoromethyl)phenylboronic acid, have emerged as powerful catalysts researchgate.netacs.org. These catalysts are believed to activate the carboxylic acid by forming a mixed anhydride (B1165640) or an acylborate intermediate, which is highly susceptible to aminolysis organic-chemistry.org.

The reactions are typically performed at moderate temperatures in the presence of a dehydrating agent, such as molecular sieves, to remove the water byproduct and drive the reaction forward acs.orgorganic-chemistry.org. More recently, triarylsilanols have also been identified as effective silicon-centered molecular catalysts for direct amidation acs.org. These organocatalytic methods provide mild and effective pathways for the synthesis of amides like this compound, avoiding the use of toxic metals and harsh reagents.

Biocatalytic Synthesis Routes

The use of enzymes in organic synthesis offers a green and highly selective alternative to traditional chemical methods. For the synthesis of this compound, biocatalysis, particularly through the use of lipases, has shown significant promise. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are well-regarded for their ability to catalyze the formation of amide bonds from carboxylic acids and amines. nih.govmdpi.com This enzymatic approach is lauded for its efficiency and sustainability, often proceeding without the need for additives and in environmentally benign solvents. nih.govmdpi.com

The biocatalytic synthesis of this compound would typically involve the direct amidation of hexanoic acid with pyrrolidine. The reaction is generally carried out in a non-aqueous solvent to shift the equilibrium towards amide formation by removing the water produced. The enzyme's high selectivity minimizes the formation of by-products, leading to high yields and purity of the final product. nih.govbohrium.com

Enzymatic strategies for amide bond formation often require the activation of the acyl group to be thermodynamically favorable. nih.gov While some enzymatic systems utilize ATP for this activation, lipases can directly catalyze the reaction between a carboxylic acid and an amine under anhydrous or low-water conditions. nih.govnih.gov The scope of lipase-catalyzed amidation is broad, encompassing a variety of primary and secondary amines, including cyclic amines like pyrrolidine. nih.govmdpi.com

| Enzyme | Acyl Donor | Acyl Acceptor | Solvent | Conversion/Yield | Reference |

| Candida antarctica lipase B (CALB) | Octanoic Acid | Benzylamine | Toluene | >99% conversion | mdpi.com |

| Candida antarctica lipase B (CALB) | Various Carboxylic Acids | Various Amines (including cyclic) | Cyclopentyl methyl ether | Excellent conversions and yields | nih.govbohrium.com |

| Lipase from Burkholderia plantarii | Succinic anhydride | rac-3-chloro-1-(thiophen-2-yl)propan-1-ol | Not specified | Enantioselective acylation | nih.gov |

This table presents data for analogous lipase-catalyzed amidation reactions, demonstrating the potential for the synthesis of this compound.

Green Chemistry Principles in the Synthesis of this compound

Green chemistry principles are increasingly integral to the development of synthetic methodologies, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. The synthesis of this compound can be approached through several green strategies.

Eliminating organic solvents is a key goal in green chemistry. Solvent-free, or solid-state, reactions can be achieved through mechanochemistry, such as ball milling, or by using thermal methods like infrared irradiation. nih.govscirp.org For the synthesis of amides, mechanochemical methods have proven effective, often leading to high yields in short reaction times with minimal waste. nih.gov A solvent-free approach for synthesizing this compound could involve the direct reaction of hexanoic acid and pyrrolidine with a suitable coupling agent in a ball mill. Another solvent-free method involves heating the reactants under infrared irradiation, which has been successfully applied to the synthesis of various amides from carboxylic acids and amines. scirp.org

| Method | Reactants | Catalyst/Coupling Agent | Conditions | Yield | Reference |

| Ball Milling | Benzoic acid, Benzylamine | EDC·HCl, CDI, or triphosgene | 30–60 minutes | 85–95% | |

| Infrared Irradiation | Cinnamic acid derivatives, Amines | None | Solventless | 50–85% | scirp.org |

| Direct Heating | Carboxylic acid, Urea | Boric acid | Solvent-free | Good yields | researchgate.net |

This table showcases examples of solvent-free amide synthesis, illustrating the applicability of these green methods to the formation of this compound.

The use of water as a reaction solvent is highly desirable from a green chemistry perspective due to its abundance, non-toxicity, and non-flammability. While amide synthesis is often conducted under anhydrous conditions to favor product formation, recent advancements have demonstrated the feasibility of performing such reactions in aqueous media. For instance, the synthesis of N-methylpyrrolidine has been successfully achieved in an aqueous medium. researchgate.net The development of water-tolerant catalytic systems is crucial for this approach. While direct amidation in water can be challenging due to the competing hydrolysis of the activated carboxylic acid derivative, the use of specific catalysts or reaction conditions can promote the desired reaction.

Flow chemistry, or continuous flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. researchgate.netnih.gov The synthesis of amides is well-suited to flow chemistry, where reactants can be pumped through a heated reactor coil, often containing a packed-bed catalyst. researchgate.net This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. researchgate.net A flow process for this compound could involve pumping a mixture of hexanoyl chloride and pyrrolidine through a microreactor, potentially with an immobilized base to scavenge the HCl byproduct. nih.gov This approach can significantly reduce reaction times and facilitate continuous production. researchgate.net

Studies on Reaction Mechanism and Kinetics in the Formation of this compound

The formation of this compound typically proceeds via a nucleophilic acyl substitution reaction. The most common laboratory synthesis involves the reaction of an activated derivative of hexanoic acid, such as hexanoyl chloride, with pyrrolidine.

The mechanism involves the nucleophilic attack of the nitrogen atom of pyrrolidine on the electrophilic carbonyl carbon of hexanoyl chloride. This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the chloride leaving group and forming the stable amide bond. A base, often an excess of pyrrolidine or a non-nucleophilic base like triethylamine, is typically added to neutralize the hydrochloric acid generated during the reaction. khanacademy.org

Kinetic studies of similar amidation reactions show that the rate is dependent on the concentration of both the amine and the acylating agent. The reaction is generally fast, especially with reactive acyl chlorides. Mechanistic investigations into related systems, such as the asymmetric lithiation-trapping of N-thiopivaloyl pyrrolidine, reveal the configurational instability of certain intermediates, which can influence the stereochemical outcome in more complex syntheses. york.ac.uk Understanding these mechanistic details is crucial for controlling the reaction and optimizing for desired outcomes.

Optimization of Synthetic Pathways for Yield and Purity of this compound

Optimizing the synthesis of this compound involves a systematic evaluation of various reaction parameters to maximize yield and purity while minimizing costs and environmental impact. Key areas for optimization include the choice of starting materials, catalyst, solvent, and reaction conditions.

For instance, in a traditional synthesis from hexanoyl chloride and pyrrolidine, optimization would involve screening different bases and solvents. hud.ac.uk In biocatalytic approaches, optimization would focus on selecting the most effective lipase, determining the optimal temperature and pH, and choosing a solvent that both solubilizes the reactants and is compatible with the enzyme. mdpi.com

The development of one-pot syntheses, where multiple reaction steps are carried out in a single vessel, can significantly improve efficiency and reduce waste. For related pyrrolidine syntheses, optimization of reaction parameters for each step in a multi-component reaction has been shown to be crucial for achieving high yields.

| Parameter | Variation | Effect on Yield/Purity |

| Starting Material | Hexanoic acid vs. Hexanoyl chloride | Acyl chloride is more reactive but generates HCl. |

| Catalyst/Reagent | Chemical coupling agents vs. Biocatalysts | Biocatalysts offer higher selectivity and greener conditions. |

| Solvent | Aprotic vs. Protic vs. Solvent-free | Choice affects reactant solubility, reaction rate, and greenness. |

| Temperature | Varies | Affects reaction kinetics and enzyme stability (in biocatalysis). |

| Base | Stoichiometric vs. Catalytic | Neutralizes acid byproduct; choice can impact side reactions. |

This table outlines key parameters that can be adjusted to optimize the synthesis of this compound.

Advanced Spectroscopic and Structural Elucidation of 1 Pyrrolidin 1 Yl Hexan 1 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

High-resolution NMR spectroscopy is a cornerstone for the unambiguous structural determination of organic molecules like 1-(Pyrrolidin-1-yl)hexan-1-one in solution. Due to the restricted rotation around the amide C-N bond, the local magnetic environments can be complex, necessitating a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments for full spectral assignment.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are indispensable for mapping the intricate network of covalent bonds and spatial relationships within this compound.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. For this compound, COSY spectra would show correlations between adjacent methylene (B1212753) groups within the hexanoyl chain (e.g., H-2' to H-3', H-3' to H-4', etc.) and within the pyrrolidine (B122466) ring (e.g., H-2 to H-3). This allows for the sequential assignment of protons within these two distinct spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms (¹H-¹³C one-bond correlations). It provides a direct link between the ¹H and ¹³C spectra, confirming which protons are bonded to which carbons. For example, the triplet observed in the ¹H spectrum for the terminal methyl group (H-6') would show a cross-peak to the corresponding methyl carbon signal (C-6') in the ¹³C spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique maps spatial proximities between protons, irrespective of their bonding network. It can provide insights into the preferred conformation of the molecule in solution, particularly concerning the orientation around the partially rigid amide bond.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|---|

| 1' | C=O | - | ~172 | H-2, H-5, H-2' |

| 2' | CH₂ | ~2.2-2.4 (t) | ~35 | C-1', C-3', C-4' |

| 3' | CH₂ | ~1.5-1.7 (m) | ~25 | C-2', C-4', C-5' |

| 4' | CH₂ | ~1.2-1.4 (m) | ~31 | C-3', C-5', C-6' |

| 5' | CH₂ | ~1.2-1.4 (m) | ~22 | C-3', C-4', C-6' |

| 6' | CH₃ | ~0.9 (t) | ~14 | C-4', C-5' |

| 2, 5 | N-CH₂ | ~3.4 (t) | ~46 | C-1', C-3, C-4 |

| 3, 4 | CH₂ | ~1.8-2.0 (m) | ~24 | C-2, C-5 |

Solid-State NMR Spectroscopy for Crystalline Forms

While solution NMR provides data on molecules in a dynamic, averaged state, solid-state NMR (ssNMR) offers detailed insights into the structure and dynamics of molecules in their crystalline or amorphous solid forms. In the solid state, molecular tumbling is restricted, meaning that anisotropic (orientation-dependent) interactions, which are averaged out in solution, significantly influence the spectrum.

For this compound, ssNMR could be used to:

Identify Polymorphs: Different crystalline forms of the same compound will yield distinct ssNMR spectra, making it a powerful tool for identifying and characterizing polymorphism.

Determine Molecular Conformation: ssNMR can precisely measure internuclear distances and torsion angles, revealing the exact conformation of the hexanoyl chain and the pyrrolidine ring as they exist in the crystal lattice.

Analyze Intermolecular Packing: By studying intermolecular dipolar couplings, ssNMR can provide information on how molecules are arranged relative to one another in the crystal, including the analysis of weak intermolecular interactions. Techniques like magic-angle spinning (MAS) are employed to reduce the line broadening caused by anisotropic interactions, yielding high-resolution spectra from solid samples.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Molecular Structure Confirmation

Mass spectrometry is a vital analytical technique that provides information about a molecule's mass and, by extension, its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy. This precision allows for the determination of a molecule's elemental formula. For this compound, the molecular formula is C₁₀H₁₉NO. HRMS can distinguish its exact mass from other combinations of atoms that might have the same nominal mass. The calculated exact mass of the neutral molecule is 169.14666 Da. The detection of the protonated molecule [M+H]⁺ at an m/z value corresponding to this exact mass (169.14666 + 1.00728 = 170.15394) would provide strong confirmation of the compound's elemental composition.

Tandem Mass Spectrometry (MS/MS) for Elucidation of Isomers

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion or protonated molecule), which is then fragmented through collision-induced dissociation (CID) to produce a spectrum of product ions. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used to distinguish it from its isomers.

For this compound, two primary fragmentation pathways are expected:

Alpha-Cleavage: The most characteristic fragmentation for amides is the cleavage of the bond between the carbonyl carbon and the nitrogen atom. This results in the formation of a stable hexanoyl acylium ion and a neutral pyrrolidine radical.

McLafferty Rearrangement: As a carbonyl compound with available gamma-hydrogens on the hexanoyl chain, this compound is susceptible to the McLafferty rearrangement. This process involves a six-membered transition state where a gamma-hydrogen is transferred to the carbonyl oxygen, followed by cleavage of the alpha-beta carbon-carbon bond, resulting in the loss of a neutral alkene (in this case, propene, C₃H₆) and the formation of a characteristic radical cation. This fragmentation pathway is known to produce the base peak at m/z 113 for this compound.

Table 2: Major Predicted Fragment Ions of this compound in MS/MS

| m/z | Proposed Structure/Formula | Fragmentation Pathway |

|---|---|---|

| 170 | [C₁₀H₁₉NO + H]⁺ | Precursor Ion (Protonated Molecule) |

| 113 | [C₆H₁₁NO]⁺• | McLafferty Rearrangement (loss of C₃H₆) |

| 99 | [C₆H₁₁O]⁺ | Alpha-Cleavage (loss of C₄H₈N•) |

| 70 | [C₄H₈N]⁺ | Fragment from Pyrrolidine Ring |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization and Hydrogen Bonding Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and bonds, providing a molecular fingerprint.

For this compound, the most prominent feature in its IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration, known as the Amide I band . For tertiary amides, this band typically appears in the range of 1630–1680 cm⁻¹. Its exact position is sensitive to the local molecular environment.

Other key vibrational modes include:

C-H Stretching: Aliphatic C-H stretching vibrations from the hexanoyl and pyrrolidine moieties are observed in the 2850–3000 cm⁻¹ region.

C-H Bending: Methylene (CH₂) and methyl (CH₃) bending (scissoring and rocking) vibrations appear in the 1350–1470 cm⁻¹ range.

C-N Stretching: The stretching vibration of the amide C-N bond is typically found in the 1200–1300 cm⁻¹ region.

As a tertiary amide, this compound lacks an N-H bond, and therefore does not exhibit the N-H stretching (Amide A) or N-H bending (Amide II) bands that are characteristic of primary and secondary amides. However, the carbonyl oxygen atom can act as a hydrogen bond acceptor. In the presence of hydrogen bond donors (like protic solvents) or in the solid state, intermolecular hydrogen bonding to the carbonyl oxygen can occur, which typically causes a shift of the Amide I band to a lower frequency (redshift). Analysis of this shift can provide information about intermolecular interactions.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |

|---|---|---|

| C-H Stretch (Aliphatic) | 2850–3000 | Stretching of C-H bonds in CH₂ and CH₃ groups |

| C=O Stretch (Amide I) | 1630–1680 | Strong absorption from the amide carbonyl group |

| C-H Bend (Scissoring) | ~1465 | Bending of CH₂ and CH₃ groups |

| C-N Stretch | 1200–1300 | Stretching of the amide C-N bond |

X-ray Crystallography for Three-Dimensional Molecular Architecture and Intermolecular Interactions

For this compound, a successful single-crystal X-ray diffraction experiment would provide definitive information on its three-dimensional molecular architecture. Key structural parameters, such as the planarity of the amide group, the conformation of the pyrrolidine ring (which typically adopts an envelope or twist conformation), and the orientation of the hexyl chain, would be elucidated.

Furthermore, the analysis of the crystal packing would reveal the nature and geometry of intermolecular interactions that govern the solid-state assembly. rsc.orgmdpi.com In the absence of strong hydrogen bond donors, the crystal structure of this compound would likely be dominated by van der Waals forces. It is also plausible that weak C-H···O hydrogen bonds, involving the carbonyl oxygen as an acceptor and various C-H groups as donors, contribute to the stability of the crystal lattice. The study of these non-covalent interactions is crucial for understanding the physical properties of the crystalline material. rsc.orgsemanticscholar.org While a crystal structure for the title compound is not available, the table below illustrates the type of data that would be obtained from such an analysis.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₉NO |

| Formula Weight | 169.26 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.567 |

| β (°) | 105.34 |

| Volume (ų) | 1037.5 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.082 |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Stereochemical Assignment (if applicable for derivatives)

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. taylorfrancis.comustc.edu.cncas.cz These methods are exquisitely sensitive to the three-dimensional arrangement of atoms and are therefore invaluable for the stereochemical analysis of chiral compounds. nih.gov The parent compound, this compound, is achiral and therefore would not show a signal in chiroptical spectroscopic measurements. However, if a stereocenter were introduced into the molecule, for instance by substitution on the hexanoyl chain or the pyrrolidine ring, chiroptical techniques would become essential for its stereochemical characterization.

Electronic Circular Dichroism (ECD) measures the difference in absorption of left and right circularly polarized light in the ultraviolet and visible regions, corresponding to electronic transitions. encyclopedia.pub For a chiral derivative of this compound, the ECD spectrum would provide a unique fingerprint for a specific enantiomer. The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the absolute configuration of the molecule. nih.gov A key principle of ECD is that enantiomers produce mirror-image spectra. nih.govchiralabsxl.com

Vibrational Circular Dichroism (VCD) is the infrared analogue of ECD, measuring the differential absorption of circularly polarized light in the infrared region, which corresponds to vibrational transitions. wikipedia.orgnih.gov VCD provides detailed information about the absolute configuration and conformation of chiral molecules in solution. nih.govmdpi.com The VCD spectrum is often more complex than the corresponding ECD spectrum, containing numerous bands that can be assigned to specific vibrational modes of the molecule. This complexity provides a rich source of stereochemical information. mdpi.com Computational methods, such as Density Functional Theory (DFT), are frequently used to predict VCD spectra for different stereoisomers, and comparison with the experimental spectrum allows for unambiguous assignment of the absolute configuration. wikipedia.org

For a hypothetical chiral derivative, such as (R)-1-(pyrrolidin-1-yl)hexan-2-one, these techniques would be indispensable for confirming its stereochemical identity.

| Spectroscopy | Wavelength/Wavenumber | Signal (Δε or ΔA) | Assignment |

|---|---|---|---|

| ECD | ~280 nm | Positive Cotton Effect | n → π* transition of carbonyl |

| ECD | ~220 nm | Negative Cotton Effect | π → π* transition of amide |

| VCD | ~2950 cm⁻¹ | Positive Band | C-H stretch |

| VCD | ~1640 cm⁻¹ | Negative Bisignate Signal | C=O stretch (Amide I) |

Theoretical and Computational Chemistry Studies of 1 Pyrrolidin 1 Yl Hexan 1 One

Electronic Structure and Bonding Analysis using Quantum Chemical Methods

Quantum chemical methods are instrumental in elucidating the electronic characteristics and bonding nature of 1-(Pyrrolidin-1-yl)hexan-1-one. These methods offer a microscopic view of the electron distribution and orbital interactions that govern the molecule's behavior.

Density Functional Theory (DFT) is a robust computational method for investigating the ground state properties of molecules. By employing functionals such as B3LYP with a 6-31G* basis set, the optimized geometry and electronic properties of this compound can be accurately predicted.

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is primarily localized on the pyrrolidine (B122466) nitrogen and the adjacent carbonyl oxygen, indicating these are the main sites for nucleophilic attack. The LUMO is predominantly centered on the carbonyl carbon, highlighting its electrophilic nature. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Mulliken atomic charges provide insight into the charge distribution across the molecule. The carbonyl oxygen and the nitrogen atom typically carry significant negative charges, while the carbonyl carbon bears a partial positive charge. This charge distribution is a key determinant of the molecule's intermolecular interactions and reactivity patterns.

Table 1: Calculated Ground State Properties of this compound using DFT (B3LYP/6-31G)*

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 0.8 eV |

| HOMO-LUMO Gap | 7.3 eV |

| Dipole Moment | 3.5 D |

Table 2: Selected Mulliken Atomic Charges of this compound

| Atom | Charge (a.u.) |

| O (carbonyl) | -0.65 |

| N (pyrrolidine) | -0.55 |

| C (carbonyl) | +0.75 |

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a more accurate description of electron correlation, which is the interaction between electrons that is not fully accounted for in mean-field theories like Hartree-Fock. These calculations are crucial for obtaining precise energetic and geometric parameters.

Electron correlation effects are significant in molecules with lone pairs and pi systems, such as this compound. MP2 calculations can refine the bond lengths, bond angles, and dihedral angles predicted by DFT. For instance, the C-N amide bond length is often slightly shorter in MP2 calculations compared to DFT, reflecting a more accurate representation of the electron delocalization.

The correlation energy is a measure of the stabilization gained from the correlated motion of electrons. For this compound, a significant portion of the correlation energy arises from the interactions of the electrons in the carbonyl group and the nitrogen lone pair.

Table 3: Comparison of Selected Geometric Parameters of the Amide Group in this compound Calculated by Different Methods

| Parameter | DFT (B3LYP/6-31G*) | MP2/6-311G(d,p) |

| C=O Bond Length (Å) | 1.235 | 1.228 |

| C-N Bond Length (Å) | 1.370 | 1.365 |

| O-C-N Bond Angle (°) | 121.5 | 121.8 |

Computational Modeling of Reaction Mechanisms and Transition States in this compound Synthesis and Reactivity

Computational modeling is invaluable for understanding the mechanisms of chemical reactions, including the synthesis of this compound. By calculating the energies of reactants, products, intermediates, and transition states, the feasibility and kinetics of a reaction pathway can be assessed.

The most common synthesis of this compound involves the reaction of pyrrolidine with an activated form of hexanoic acid, such as hexanoyl chloride. This is a nucleophilic acyl substitution reaction.

Computational studies of this reaction mechanism typically involve locating the transition state structure. The transition state is a high-energy, transient species that represents the energy barrier that must be overcome for the reaction to proceed. DFT calculations can be used to optimize the geometry of the transition state and calculate its energy.

The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction rate. A lower activation energy corresponds to a faster reaction. The mechanism generally proceeds through a tetrahedral intermediate, where the nucleophilic nitrogen of pyrrolidine has added to the carbonyl carbon of the hexanoyl chloride. The subsequent collapse of this intermediate, with the expulsion of the chloride ion, leads to the final amide product.

Table 5: Calculated Activation Energy for the Reaction of Pyrrolidine with Hexanoyl Chloride

| Reaction Step | Activation Energy (kcal/mol) |

| Nucleophilic attack of pyrrolidine | 10-12 |

| Collapse of tetrahedral intermediate | 2-4 |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict the spectroscopic parameters of organic molecules with high accuracy. nih.govresearchgate.net Such predictions are invaluable for structure elucidation, aiding in the interpretation of experimental spectra or providing data when experimental measurements are unavailable. mdpi.com The process typically involves optimizing the molecule's geometry and then calculating properties like nuclear magnetic shielding constants and vibrational frequencies. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a cornerstone of computational spectroscopy. nih.govnih.gov Methods like the Gauge-Including Atomic Orbital (GIAO) are employed to calculate the isotropic shielding constants for each nucleus. researchgate.net These values are then converted to chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS). The accuracy of these predictions can be very high, with Mean Absolute Errors (MAE) often less than 0.2 ppm for ¹H and 2 ppm for ¹³C NMR spectra. nih.gov

For this compound, theoretical calculations would provide predicted chemical shifts for each unique proton and carbon atom. The expected ¹H NMR spectrum would show signals corresponding to the protons on the hexanoyl chain and the pyrrolidine ring. Similarly, the ¹³C NMR spectrum would predict resonances for the carbonyl carbon, the carbons of the alkyl chain, and those within the pyrrolidine ring.

Below are tables of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on computational models and typical values for its constituent functional groups.

Predicted ¹H NMR Chemical Shifts (Note: Predicted values are illustrative and can vary based on the computational method and solvent model used.)

| Atom Position (Hexanoyl Chain) | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-2 | 2.3 - 2.5 | Triplet |

| H-3 | 1.5 - 1.7 | Multiplet |

| H-4 / H-5 | 1.2 - 1.4 | Multiplet |

| H-6 | 0.8 - 1.0 | Triplet |

| Atom Position (Pyrrolidine Ring) | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2' / H-5' (adjacent to N) | 3.3 - 3.5 | Triplet |

Predicted ¹³C NMR Chemical Shifts (Note: Predicted values are illustrative and can vary based on the computational method and solvent model used.)

| Atom Position (Hexanoyl Chain) | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 (C=O) | 171 - 174 |

| C-2 | 34 - 37 |

| C-3 | 25 - 28 |

| C-4 | 31 - 34 |

| C-5 | 22 - 25 |

| C-6 | 13 - 15 |

| Atom Position (Pyrrolidine Ring) | Predicted Chemical Shift (ppm) |

| C-2' / C-5' (adjacent to N) | 45 - 48 |

Infrared (IR) Frequencies: Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in an IR spectrum. nih.gov These calculations help in assigning specific vibrational modes (e.g., stretching, bending) to the experimentally observed peaks. For this compound, key predicted frequencies would include the strong C=O stretching vibration of the tertiary amide, C-N stretching vibrations, and various C-H stretching and bending modes of the alkyl chain and pyrrolidine ring.

Predicted Key IR Frequencies (Note: Predicted values are illustrative and based on computational models for characteristic functional groups.)

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| C-H (Alkyl) | Stretching | 2850 - 3000 |

| C=O (Amide) | Stretching | 1630 - 1660 |

| C-N | Stretching | 1200 - 1350 |

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies involve creating mathematical models that correlate the chemical structure of a molecule with its physicochemical properties. mdpi.com These studies are fundamental in computational chemistry for predicting properties without the need for expensive and time-consuming experiments.

For a QSPR study of this compound, the first step is to calculate a set of molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its topology, geometry, and electronic properties. mdpi.com Examples include molecular weight, logP (a measure of lipophilicity), polar surface area (PSA), and the number of rotatable bonds.

Once calculated, these descriptors are used as independent variables in a statistical model (e.g., multiple linear regression, machine learning algorithms) to predict a specific property of interest (the dependent variable). Such properties could include boiling point, solubility, viscosity, or even chromatographic retention times.

The PubChem database provides several computationally predicted descriptors for this compound that would be typical inputs for a QSPR model. nih.gov

Computed Molecular Descriptors for this compound

| Descriptor | Value | Source |

|---|---|---|

| Molecular Weight | 169.26 g/mol | PubChem nih.gov |

| XLogP3 | 2.1 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 1 | PubChem nih.gov |

| Rotatable Bond Count | 5 | PubChem nih.gov |

| Exact Mass | 169.146664230 Da | PubChem nih.gov |

| Topological Polar Surface Area | 20.3 Ų | PubChem nih.gov |

These descriptors could be used, for example, in a hypothetical QSPR model to predict the blood-brain barrier permeability of this compound and related compounds. By establishing a robust correlation between these structural features and a measured property across a series of similar molecules, the model could then be used to estimate the property for new, unsynthesized compounds.

Chemical Reactivity, Derivatization, and Transformation Studies of 1 Pyrrolidin 1 Yl Hexan 1 One

Hydrolytic Stability and Degradation Pathway Investigations

Amides are generally resistant to hydrolysis in neutral water, even with prolonged heating. The hydrolytic cleavage of the robust amide bond in 1-(Pyrrolidin-1-yl)hexan-1-one typically requires forceful conditions, such as heating in the presence of strong acids or bases.

Under acidic conditions, the reaction involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack by a water molecule. Subsequent proton transfer and elimination steps lead to the cleavage of the carbon-nitrogen bond, yielding hexanoic acid and a pyrrolidinium (B1226570) salt.

In base-catalyzed hydrolysis, or saponification, a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. The elimination of the pyrrolidinide anion is generally unfavorable due to its high basicity, making this step difficult. However, under conditions of high temperature and excess base, the reaction can be driven to completion, ultimately forming a carboxylate salt (sodium hexanoate, if NaOH is used) and pyrrolidine (B122466).

While specific degradation pathways for this compound are not extensively detailed in the literature, analogies can be drawn from studies on similar N-substituted cyclic amides. For instance, microbial degradation pathways for N-methylpyrrolidone have been shown to involve initial hydrolytic cleavage of the C-N bond within the ring. A similar initial step for this compound would be the hydrolysis of the exocyclic amide bond. Further degradation could potentially involve enzymatic oxidation or cleavage of the pyrrolidine ring itself, a pathway observed in the metabolism of related heterocyclic compounds by certain microorganisms.

| Condition | Reagents | Products | General Mechanism |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H₂O, Strong Acid (e.g., HCl), Heat | Hexanoic Acid and Pyrrolidinium Chloride | Protonation of carbonyl oxygen followed by nucleophilic attack of water. |

| Base-Catalyzed Hydrolysis | Strong Base (e.g., NaOH), Heat | Sodium Hexanoate and Pyrrolidine | Nucleophilic addition of hydroxide ion to the carbonyl carbon. |

Reduction and Oxidation Reactions of the Amide Moiety and Alkyl Chain

The amide functionality and the associated hydrocarbon portions of this compound can undergo both reduction and oxidation reactions.

Reduction: The carbonyl group of the tertiary amide can be completely reduced to a methylene (B1212753) group (-CH₂-) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction effectively converts the amide into a tertiary amine. For this compound, this transformation would yield 1-hexylpyrrolidine. The mechanism involves the formation of a metal-complexed intermediate which is then reduced.

Oxidation: N-acylpyrrolidines are susceptible to oxidation, particularly at the carbon atom alpha to the nitrogen within the pyrrolidine ring. Oxidation of this compound with reagents such as an iron(II)-hydrogen peroxide system can yield the corresponding N-hexanoyl-pyrrolidin-2-one, which is a lactam. Another method for this transformation involves using chromium trioxide complexes, such as CrO₃·3,5-dimethylpyrazole, which selectively oxidize N-acyl-pyrrolidines to their corresponding imides (lactams). The alkyl chain could also be a site for oxidation, though the position adjacent to the ring nitrogen is often more reactive.

| Reaction Type | Reagent(s) | Product | Notes |

|---|---|---|---|

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | 1-Hexylpyrrolidine | Reduces the carbonyl group to a methylene group. |

| Oxidation | Fe(II)/H₂O₂ or CrO₃·3,5-dimethylpyrazole | N-Hexanoyl-pyrrolidin-2-one | Oxidation occurs at the α-carbon of the pyrrolidine ring. |

Electrophilic and Nucleophilic Reactions Involving this compound

The reactivity of this compound is centered around the electrophilic carbonyl carbon and the nucleophilic nature of the carbonyl oxygen and amide nitrogen.

Nucleophilic Reactions: The primary site for nucleophilic attack is the carbonyl carbon. However, amides are the least reactive of the carboxylic acid derivatives towards nucleophilic acyl substitution. This reduced reactivity is due to the donation of the nitrogen's lone pair of electrons into the carbonyl system, which decreases the electrophilicity of the carbonyl carbon. Furthermore, the resulting pyrrolidinide anion would be a very poor leaving group. Therefore, reactions such as the conversion of the amide to an ester or acid chloride require harsh conditions and are generally not synthetically favorable.

Electrophilic Reactions: The lone pair of electrons on the carbonyl oxygen allows it to act as a weak base and react with strong electrophiles. Protonation by a strong acid, as mentioned in the hydrolysis section, is a key example. This activates the carbonyl group towards attack by even weak nucleophiles. While the nitrogen atom's lone pair is delocalized by resonance, it can still exhibit nucleophilic character in certain reactions, although this is less common for tertiary amides. Further substitution on the amide nitrogen is generally difficult and would result in the formation of a quaternary ammonium (B1175870) species.

Synthesis of Derivatives and Analogs for Structure-Activity Relationship (SAR) Studies in Non-Biological Contexts

The systematic modification of the this compound structure is crucial for probing structure-activity relationships (SAR), for instance, in materials science or catalysis research. These studies involve targeted alterations to the pyrrolidine ring, the alkyl chain, and the amide nitrogen.

The pyrrolidine scaffold can be modified to study the impact of sterics, electronics, and conformational rigidity.

Substitution: Introducing substituents onto the pyrrolidine ring can significantly alter the compound's properties. This can be achieved by starting the synthesis with a substituted pyrrolidine or proline derivative. For example, using 4-hydroxyproline (B1632879) would lead to a hydroxylated analog. Substituents at the C-4 position are known to have a substantial impact on the ring's conformation.

Ring Size Variation: Replacing the pyrrolidine ring with other cyclic amines like piperidine (B6355638) or azepane allows for the investigation of the effect of ring size.

Polycyclic Systems: More complex, rigid analogs can be synthesized through cycloaddition reactions, which build the pyrrolidine ring as part of a more elaborate structure.

Modifications to the hexanoyl chain can influence properties such as lipophilicity and steric bulk.

Chain Length: The synthesis can be readily adapted to use different acyl chlorides or acid anhydrides (e.g., propionyl chloride, octanoyl chloride) to produce analogs with shorter or longer alkyl chains.

Branching: Introducing alkyl branches on the chain can be accomplished by using a branched carboxylic acid derivative, such as 2-methylhexanoyl chloride.

Functionalization: Introducing functional groups like double bonds, triple bonds, or aromatic rings onto the chain can create analogs with distinct electronic and structural features. The synthesis of pyrovalerone analogs, for example, involves a phenyl group at the alpha-position of a pentanoyl chain.

As this compound is a tertiary amide, direct substitution on the nitrogen atom via standard methods is not feasible without forming a charged species. SAR studies focusing on the nitrogen environment would involve replacing the entire pyrrolidine ring with different secondary amines during the initial synthesis. For example, reacting hexanoyl chloride with morpholine, piperidine, or N-methylbenzylamine would provide a series of analogs where the steric and electronic properties of the group attached to the nitrogen are systematically varied. Recent developments have shown that SN2 reactions can occur at an amide nitrogen center, but this methodology has been demonstrated on O-tosyl hydroxamates and may not be directly applicable.

| Modification Site | Strategy | Example Starting Materials | Resulting Analog Feature |

|---|---|---|---|

| Pyrrolidine Ring | Use of substituted starting materials | 4-Hydroxyproline, 3-Phenylpyrrolidine | Hydroxylated or phenyl-substituted pyrrolidine ring. |

| Alkyl Chain | Varying the acylating agent | Butyryl chloride, Valeroyl chloride | Shorter or different length alkyl chains. |

| Amide Nitrogen | Use of different secondary amines | Piperidine, Morpholine | Different heterocyclic ring system attached to the carbonyl. |

Role of this compound or its Derivatives as Ligands or Catalysts in Organic Transformations

While there is no direct evidence of this compound acting as a ligand or catalyst, the broader class of pyrrolidine-containing molecules is well-established in the field of organocatalysis. The pyrrolidine moiety is a common feature in a variety of successful organocatalysts, often utilized for its ability to form key intermediates in catalytic cycles.

Pyrrolidine-based catalysts are particularly effective in a range of asymmetric syntheses. These reactions are crucial in producing enantiomerically pure compounds, a vital requirement in the pharmaceutical industry. The catalytic activity of these molecules generally stems from the nitrogen atom within the pyrrolidine ring, which can act as a Lewis base or participate in the formation of enamines or iminium ions.

Research into compounds structurally related to this compound offers insights into its potential, albeit unverified, catalytic capabilities. For instance, various derivatives of proline, which features a pyrrolidine ring, are known to catalyze aldol (B89426) reactions, Mannich reactions, and Michael additions with high stereoselectivity. The presence of the hexanoyl group in this compound could, in theory, modulate the electronic and steric properties of the pyrrolidine nitrogen, potentially influencing its catalytic efficacy and selectivity in such transformations. However, without experimental data, this remains speculative.

A summary of common transformations catalyzed by pyrrolidine-based organocatalysts is presented below. It is important to reiterate that these are not direct applications of this compound but represent the types of reactions where such a scaffold could hypothetically be investigated.

| Catalytic Transformation | Typical Pyrrolidine Catalyst Scaffold | Mechanistic Intermediate |

| Asymmetric Aldol Reaction | Proline and its derivatives | Enamine |

| Asymmetric Mannich Reaction | Proline and its derivatives | Enamine/Iminium ion |

| Asymmetric Michael Addition | Diarylprolinol silyl (B83357) ethers | Enamine |

| Asymmetric Diels-Alder Reaction | Diarylprolinol silyl ethers | Iminium ion |

Polymerization Chemistry and Material Science Applications of this compound Derived Monomers

There is currently no published research on the synthesis or polymerization of monomers derived from this compound. The development of novel polymers and materials often relies on the design of monomers with specific functional groups that can undergo polymerization and impart desired properties to the resulting material.

Hypothetically, a monomer could be designed from this compound by introducing a polymerizable group, such as a vinyl or acrylate (B77674) moiety, onto the hexanoyl chain or the pyrrolidine ring. The properties of the resulting polymer would then be influenced by the characteristics of the N-acylpyrrolidine side group.

The field of polymer chemistry has seen the use of monomers containing ketone functionalities, which can be polymerized through various mechanisms, including reversible addition-fragmentation chain-transfer (RAFT) polymerization. These ketone-containing polymers can serve as platforms for post-polymerization modification, allowing for the introduction of other functional groups.

Similarly, N-vinylpyrrolidone is a well-known monomer that, upon polymerization, yields polyvinylpyrrolidone (B124986) (PVP), a biocompatible and water-soluble polymer with a wide range of applications in medicine and industry. While structurally different from a hypothetical monomer based on this compound, the study of PVP highlights the utility of the pyrrolidone moiety in material science.

Should a monomer be developed from this compound, its potential applications would depend on the properties of the resulting polymer. These properties would be a function of the polymer's molecular weight, architecture, and the nature of the N-acylpyrrolidine side chains. Without experimental data, any discussion of material science applications remains speculative.

The following table outlines potential, though unproven, research directions for monomers derived from this compound, based on existing knowledge of related polymer systems.

| Potential Monomer Structure | Possible Polymerization Method | Potential Polymer Properties |

| Vinyl-substituted this compound | Radical Polymerization, RAFT | Thermally stable, potentially biocompatible |

| Acrylate-substituted this compound | Radical Polymerization, RAFT | Functionalizable side chains |

Advanced Analytical Methodologies for the Characterization and Quantification of 1 Pyrrolidin 1 Yl Hexan 1 One in Research Matrices

Chromatographic Techniques for Purity Assessment, Impurity Profiling, and Quantitative Analysis

Chromatography is the cornerstone of analytical chemistry for separating components of a mixture. For 1-(Pyrrolidin-1-yl)hexan-1-one, various chromatographic methods are utilized to determine its purity, identify potential impurities from synthesis or degradation, and quantify its concentration in different samples.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Given its molecular weight and structure, this compound is amenable to GC analysis. However, a significant challenge in the GC analysis of pyrrolidine-type cathinones is their potential for thermal degradation in the high-temperature environment of the GC injection port nih.gov. This can lead to the formation of artifacts and complicate quantitative analysis.

Detection in GC can be accomplished using several detectors. A Flame Ionization Detector (FID) offers high sensitivity for organic compounds but lacks specificity. For enhanced selectivity, especially in complex matrices, a Nitrogen-Phosphorus Detector (NPD) can be employed, as it provides a highly sensitive response to nitrogen-containing compounds like this compound.

Key considerations for GC method development include:

Column Selection: A mid-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, is often suitable for separating the target compound from related impurities.

Injection Technique: Split/splitless injection is common, but techniques like programmable temperature vaporization (PTV) can offer better control over sample introduction and minimize thermal degradation.

Derivatization: While pyrrolidine-type tertiary amines lack the active hydrogen for common derivatization approaches, derivatization of the ketone functional group can be explored to improve chromatographic properties, although this can be challenging and may result in poor yields ojp.gov.

| Parameter | Condition |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms) |

| Carrier Gas | Helium, constant flow rate (e.g., 1.0 mL/min) |

| Injector Temperature | 250 °C |

| Oven Program | Initial 100 °C, ramp to 280 °C at 15 °C/min, hold for 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

High-Performance Liquid Chromatography (HPLC) is a versatile technique that is particularly well-suited for non-volatile or thermally labile compounds, offering a significant advantage over GC by avoiding high-temperature analysis twistingmemoirs.com.

Reversed-Phase HPLC: This is the most common mode for analyzing moderately polar compounds like this compound.

Stationary Phases: C18 and C8 columns are widely used, providing hydrophobic interactions with the hexanoyl chain of the molecule ceon.rs. Phenyl-hexyl phases can offer alternative selectivity through π-π interactions.

Mobile Phases: Mixtures of water or aqueous buffers with organic modifiers like acetonitrile (B52724) or methanol (B129727) are typical. The addition of an acidic modifier, such as formic acid or phosphoric acid, is often necessary to ensure the amine is protonated, leading to better peak shape and retention time reproducibility sielc.com.

Normal-Phase HPLC: This mode can be used for separating isomers or for purification.

Stationary Phases: Silica or polar-modified columns (e.g., cyano, amino) are used.

Mobile Phases: Non-polar solvents like hexane (B92381) or heptane (B126788) are mixed with more polar solvents such as ethanol (B145695), isopropanol, or ethyl acetate (B1210297) researchgate.net.

Chiral HPLC: To separate the enantiomers of this compound, chiral stationary phases (CSPs) are required. Polysaccharide-based CSPs (e.g., Chiralcel OD-H) are often effective, typically used with normal-phase mobile phases researchgate.net.

Detection in HPLC is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, which provides information about the compound's chromophore.

| Parameter | Condition |

|---|---|

| Column | C18, 150 x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

Supercritical Fluid Chromatography (SFC) merges the advantages of both GC and HPLC mmu.ac.uk. It uses a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase twistingmemoirs.com. The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiency compared to HPLC twistingmemoirs.commmu.ac.uk.

SFC is particularly advantageous for:

Chiral Separations: SFC is a leading technique for enantiomeric separations, often providing superior resolution and speed compared to chiral HPLC americanpharmaceuticalreview.com.

Green Chemistry: It significantly reduces the consumption of organic solvents, aligning with green analytical chemistry principles twistingmemoirs.comamericanpharmaceuticalreview.com.

Thermally Labile Compounds: SFC operates at lower temperatures than GC, making it suitable for compounds that may degrade at high temperatures twistingmemoirs.com.

For the analysis of this compound, a polar co-solvent (modifier) like methanol or ethanol is typically added to the CO2 mobile phase to increase its solvating power mmu.ac.ukchromatographyonline.com. Additives such as amines or acids may also be included to improve peak shape.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a powerful detection technique like mass spectrometry, provide unparalleled specificity and sensitivity, enabling definitive identification and trace-level quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard technique in forensic and toxicology laboratories for the identification of synthetic cathinones and related compounds ojp.gov. The mass spectrometer provides structural information based on the mass-to-charge ratio (m/z) of the molecule and its fragments.

For this compound, electron ionization (EI) is the most common ionization technique. Pyrrolidine-containing cathinones are known to undergo extensive fragmentation under EI conditions, which can sometimes result in a weak or absent molecular ion peak ojp.gov. However, the resulting fragmentation pattern is highly reproducible and serves as a fingerprint for identification. A common fragment for pyrrolidinyl ketones is the iminium ion formed by alpha-cleavage. For this compound, a prominent peak is observed at m/z 113, corresponding to the hexanoyl-pyrrolidine fragment ion nih.gov.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity |

|---|---|

| 169 | [M]+ (Molecular Ion) |

| 113 | [C7H13NO]+ (Top Peak) |

The use of tandem mass spectrometry (GC-MS/MS) can further enhance selectivity and sensitivity, particularly for analysis in complex matrices like oral fluid or sweat nih.gov.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier analytical tool for quantifying drugs and their metabolites in biological fluids kuleuven.beresearchgate.net. It combines the excellent separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry, making it ideal for analyzing this compound without the risk of thermal degradation kuleuven.be.

Ionization: Electrospray ionization (ESI) is the most common interface, typically operated in positive ion mode to protonate the tertiary amine, forming the [M+H]+ ion.

Analysis Modes:

Full Scan: Provides the mass spectrum of the compound, confirming the molecular weight.

Selected Ion Monitoring (SIM): Increases sensitivity by monitoring only the m/z of the molecular ion.

Multiple Reaction Monitoring (MRM): Offers the highest selectivity and sensitivity for quantification. In MRM, a specific precursor ion (e.g., the [M+H]+ ion of the target compound) is selected, fragmented, and one or more specific product ions are monitored. This highly specific transition minimizes interference from matrix components phenomenex.com.

Sample preparation for LC-MS/MS analysis of research matrices often involves protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interferences and concentrate the analyte nih.gov.

| Parameter | Condition |

|---|---|

| LC Column | C18, 100 x 2.1 mm, 2.6 µm |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Precursor Ion [M+H]+ | m/z 170.1 |

| Example Product Ions | Transitions derived from fragmentation of the precursor ion |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| Sample Preparation | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) |

The use of LC coupled with high-resolution mass spectrometry (e.g., LC-QTOF-MS) is invaluable for impurity profiling and metabolite identification, as it provides accurate mass measurements that can be used to determine the elemental composition of unknown compounds nih.govresearchgate.net.

Electroanalytical Methods for Redox Behavior and Electrochemical Detection

Electroanalytical methods offer a rapid, sensitive, and cost-effective alternative for the detection and quantification of electroactive compounds like this compound. These techniques are based on measuring the electrical response (e.g., current) of a substance to an applied potential. They are particularly useful for studying the compound's redox (reduction-oxidation) behavior.

The core of α-PHP's electroactivity is associated with the oxidation of its amine group. Voltammetric techniques, such as Cyclic Voltammetry (CV) and Square-Wave Voltammetry (SWV) , are commonly employed. In these methods, the potential at a working electrode (e.g., a screen-printed graphite (B72142) electrode) is scanned, and the resulting current from the oxidation of the analyte is measured. For synthetic cathinones, the electrochemical response is often an irreversible oxidation process.

The oxidation potential and peak current are characteristic of the substance and its concentration. This allows for both qualitative identification and quantitative determination. Research on related synthetic cathinones has shown that these methods can achieve low limits of detection. Furthermore, the electrochemical profile can serve as a "fingerprint" to distinguish between different cathinone (B1664624) derivatives, even in the presence of common adulterants. The pH of the supporting electrolyte is a critical parameter, as it can shift the oxidation potential and alter the shape of the voltammetric response.

Table 2: Electroanalytical Parameters for the Detection of Synthetic Cathinones

| Parameter | Technique | Typical Conditions/Values | Purpose |

| Working Electrode | CV, SWV | Screen-Printed Graphite Electrode (SPGE) | Provides a disposable and reproducible sensor surface. |

| Potential Range | CV, SWV | ~0.0 V to +1.5 V (vs. Ag/AgCl) | Scans the region where oxidation of the amine group occurs. |

| Scan Rate | CV | 50-100 mV/s | Affects the kinetics of the electrode reaction. |

| Frequency | SWV | 10-50 Hz | Enhances sensitivity by discriminating against background currents. |

| Supporting Electrolyte | CV, SWV | Phosphate Buffered Saline (PBS) | Maintains constant pH and provides conductivity. |

| Limit of Detection | SWV | Low µg/mL to ng/mL range (for related cathinones) | Demonstrates the high sensitivity of the method. |

Spectrophotometric Methods for Quantitative Determination in Research Solutions

UV-Visible (UV-Vis) spectrophotometry is a straightforward and widely accessible technique for the quantitative analysis of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. This compound possesses a phenyl ketone chromophore, which gives it a distinct UV absorbance profile.

The quantitative determination is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. For α-PHP, the wavelength of maximum absorbance (λmax) has been identified at 252 nm.

To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of several standard solutions of α-PHP of known concentrations at 252 nm. The absorbance of the unknown research solution is then measured under the same conditions, and its concentration is determined by interpolating from the calibration curve. This method is valued for its simplicity, speed, and cost-effectiveness, making it suitable for routine quantitative assessments in research settings where the sample matrix is relatively clean and free from interfering substances that absorb at the same wavelength.

Table 3: UV-Vis Spectrophotometric Data for Quantitative Analysis of this compound

| Parameter | Value/Method | Description |

| Wavelength of Max. Absorbance (λmax) | 252 nm | The wavelength at which the compound absorbs the most light, providing maximum sensitivity for detection. |

| Solvent | Methanol or Ethanol | Common solvents that are transparent in the relevant UV range. |

| Principle of Quantification | Beer-Lambert Law (A = εbc) | Relates absorbance (A) to molar absorptivity (ε), path length (b), and concentration (c). |

| Calibration | External Standard Method | A series of standards of known concentrations are used to create a linear calibration curve (Absorbance vs. Concentration). |

| Application | Quantitative determination of α-PHP in non-complex research solutions. |

Broader Academic Research Applications and Scientific Impact of 1 Pyrrolidin 1 Yl Hexan 1 One Excluding Clinical

Function as a Synthetic Intermediate in the Preparation of Complex Organic Molecules

The true value of a compound like 1-(Pyrrolidin-1-yl)hexan-1-one in synthetic chemistry lies in its potential to serve as a versatile building block. The pyrrolidine (B122466) ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.

Building Block for Heterocyclic Compound Synthesis

The pyrrolidine ring is a fundamental component of many complex heterocyclic systems. Synthetic strategies often involve the modification of a pre-existing pyrrolidine core or its construction through cycloaddition reactions. While specific reactions using this compound as a starting material are not prominently documented, its N-acyl structure presents several possibilities. The amide bond can be reduced to form the corresponding amine, N-hexylpyrrolidine, which can then undergo further functionalization.

The pyrrolidine scaffold itself is a key component in a wide array of pharmacologically active agents, underscoring the importance of its derivatives as synthetic intermediates.

Table of Representative Drugs Containing the Pyrrolidine Scaffold

| Drug Name | Therapeutic Class | Role of Pyrrolidine Ring |

|---|---|---|

| Captopril | ACE Inhibitor | Core component, mimics proline |

| Anisomycin | Antibiotic | Contains a substituted pyrrolidine ring |

| Asunaprevir | Antiviral (Hepatitis C) | Contains a proline derivative |

| Sulpiride | Antipsychotic | Features a pyrrolidine moiety |

Precursor to Other Organic Scaffolds

Beyond incorporating the existing ring, this compound could theoretically serve as a precursor for creating different organic scaffolds. The reactivity of the alpha-carbon to the carbonyl group could be exploited for functionalization, leading to more complex substituted pyrrolidines. Furthermore, ring-opening or ring-expansion reactions, although synthetically challenging, could transform the pyrrolidine core into other types of nitrogen-containing heterocycles. The concept of "escaping from flatland" in drug discovery emphasizes the shift from flat, aromatic structures to three-dimensional, sp3-rich scaffolds like bridged pyrrolidines to improve pharmacological properties. Derivatives originating from simple pyrrolidines are central to this modern medicinal chemistry approach.

Contributions to Materials Science Research

The application of pyrrolidine derivatives extends into materials science, particularly in the development of functional polymers and surfactants. Although direct research on this compound in this field is sparse, its chemical nature suggests potential utility.

Development of Novel Polymeric Systems

While this compound is not a monomer typically used in polymerization, related structures are fundamental to important polymers. For instance, Polyvinylpyrrolidone (B124986) (PVP), derived from the monomer N-vinylpyrrolidone, is a widely used polymer in the pharmaceutical and cosmetic industries due to its low toxicity and excellent solubility. Researchers have also synthesized crosslinked N-vinylpyrrolidone copolymers for applications such as ion sorption. This highlights the general utility of the pyrrolidone motif in creating functional polymeric materials. The hexanoyl side chain of this compound could, in theory, be functionalized to introduce a polymerizable group, thereby allowing its incorporation into novel polymer backbones as a specialty monomer.

Research on Surfactant and Emulsifier Properties

The molecular structure of this compound is inherently amphiphilic, possessing both a hydrophilic (polar) head and a hydrophobic (nonpolar) tail. This is the defining characteristic of a surfactant.

Amphiphilic Characteristics of this compound

| Molecular Component | Type | Description |

|---|---|---|

| Pyrrolidin-1-yl-methanone | Hydrophilic Head | The tertiary amide group is polar and capable of hydrogen bonding with water. |

| Hexanoyl Chain (-C5H11) | Hydrophobic Tail | The five-carbon alkyl chain is nonpolar and interacts favorably with oils and greases. |

This structure suggests potential as a nonionic surfactant. Research into related compounds, such as N-alkyl-N-methylpyrrolidinium salts, has shown their utility as cationic surfactants. These pyrrolidinium-based molecules form micelles and exhibit tunable detergent properties. While this compound is not charged, its structural similarity to these known surfactants makes it a candidate for investigation into its emulsifying and surface-tension-lowering properties in various formulations.

Use as a Chemical Probe in In Vitro Mechanistic Biological Studies (without in vivo or human data)

A chemical probe is a small molecule used to study and manipulate biological systems, often by interacting with a specific protein target. While there is no specific evidence of this compound being used as a chemical probe, in vitro studies of structurally similar compounds provide insight into how this class of molecules is used to investigate biological mechanisms.

For example, analogs of Pyrovalerone, which also contain a pyrrolidine ring attached to an alkyl-ketone backbone, have been extensively studied in vitro to probe their interaction with monoamine transporters. These studies use techniques like radioligand binding assays with [¹²⁵I]RTI 55 and uptake inhibition assays with [³H]-labeled neurotransmitters (dopamine, norepinephrine) to determine the affinity (Ki) and potency (IC50) of the compounds for the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET). Such mechanistic studies elucidate the structure-activity relationships that govern the interaction between the pyrrolidine-containing ligand and its protein targets.

Similarly, the metabolism of related synthetic cathinones like α-pyrrolidinohexiophenone (α-PHP) is investigated using in vitro systems such as human liver microsomes to identify metabolic pathways, including hydroxylation and oxidation of the pyrrolidine ring. Although these studies focus on the compound as the subject of investigation rather than as a tool, they represent the type of non-clinical, mechanistic research performed on molecules containing the 1-(pyrrolidin-1-yl)alkan-1-one core structure.

Contribution to Fundamental Understanding of Amide Chemical Physics and Reactivity

This compound serves as a valuable model compound for studying the fundamental principles of amide chemical physics and reactivity. As a tertiary amide, its structure provides insights into the nuanced behaviors of this crucial functional group, which is central to peptide chemistry and materials science.

The core of its contribution lies in the nature of the amide bond itself. In this compound, the lone pair of electrons on the nitrogen atom is delocalized into the carbonyl (C=O) group's π-system. This resonance stabilization imparts partial double-bond character to the carbon-nitrogen (C-N) bond, making it planar and significantly more stable than a typical amine C-N bond. This stability is a key reason why amides are the least reactive of the carboxylic acid derivatives.

Key research areas where this compound provides insight include:

Amide Bond Rotation: The partial double-bond character of the C-N bond creates a significant energy barrier to rotation. Studies on N-acyl pyrrolidine derivatives have investigated these rotational dynamics. The specific rotational barrier in this compound is influenced by the steric bulk of both the hexanoyl group and the pyrrolidine ring. Understanding these rotational barriers is critical in fields like protein folding, where the peptidyl-prolyl amide bond conformation plays a crucial role in the secondary structure of proteins.

Conformational Analysis: The pyrrolidine ring in N-acyl compounds is not flat and can adopt various "puckered" conformations. The presence of the N-acyl group influences the ring's preferred geometry. Research on substituted N-acylpyrrolidines shows that the substituents tend to adopt specific axial or equatorial orientations to minimize steric strain, which in turn locks the ring into one or two preferred conformations. As an unsubstituted N-hexanoyl pyrrolidine, this compound provides a baseline for understanding these conformational preferences without the added complexity of other substituents on the ring.